3-(2-((4aS,5R,8aS)-5,8a-Dimethyl-2-methylene-5-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)decahydronaphthalen-1-yl)ethyl)furan-2(5H)-one
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Overview
Description
Neoandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculataThis compound is known for its diverse biological activities, including anti-inflammatory, anti-infective, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoandrographolide can be synthesized through various chemical reactions involving the modification of andrographolide, another major compound found in Andrographis paniculata. The synthetic routes often involve selective esterification, oxidation, and substitution reactions .
Industrial Production Methods: Industrial production of neoandrographolide typically involves the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process includes solvent extraction using methanol, ethanol, or acetone, followed by purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Neoandrographolide undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Replaces functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Uses reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of neoandrographolide with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Neoandrographolide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating immune responses and cellular signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, infections, and liver disorders.
Industry: Utilized in the development of herbal formulations and dietary supplements
Mechanism of Action
Neoandrographolide exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of nitric oxide and pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.
Anti-infective: Inhibits the replication of pathogens by interfering with their metabolic processes.
Hepatoprotective: Protects liver cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme activity.
Comparison with Similar Compounds
Neoandrographolide is compared with other similar compounds, such as:
Andrographolide: Both compounds have anti-inflammatory and anti-infective properties, but neoandrographolide shows stronger inhibition of nitric oxide production.
14-deoxyandrographolide: Known for its immunomodulatory and anti-atherosclerotic activities.
14-deoxy-11,12-didehydroandrographolide: Exhibits immunostimulatory and anti-atherosclerotic properties.
Neoandrographolide stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H40O8 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[2-[(4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17?,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
InChI Key |
YGCYRQKJYWQXHG-JXAGCRMJSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)C2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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